molecular formula C19H17BrN4O3S B10900572 1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinecarbimidothioate

1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinecarbimidothioate

Cat. No.: B10900572
M. Wt: 461.3 g/mol
InChI Key: WNPWLEJKNGLXTA-SSDVNMTOSA-N
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Description

    Chemical Formula: CHNOSBr

    IUPAC Name: 1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinecarbimidothioate

    Brief Introduction: This compound is a hybrid of a pyrrolidine derivative and a hydrazinecarbimidothioate. Its structure combines aromatic and heterocyclic moieties, making it intriguing for various applications.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 4-bromobenzaldehyde with ethyl acetoacetate to form the pyrrolidine ring. Subsequent reactions introduce the hydrazinecarbimidothioate moiety.

      Reaction Conditions: Specific conditions vary depending on the synthetic route, but typically involve refluxing in appropriate solvents with suitable catalysts.

      Industrial Production: While not widely produced industrially, research laboratories synthesize it for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: This compound can undergo various reactions

      Common Reagents and Conditions: Reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., hydrazine).

      Major Products: The products depend on the specific reaction, but they often involve modifications of the aromatic or heterocyclic rings.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: It may serve as a probe for biological studies due to its unique structure.

      Medicine: Investigations explore its potential as an antitumor or antimicrobial agent.

      Industry: Limited industrial applications, but it could be used in specialized chemical processes.

  • Mechanism of Action

      Targets: The compound likely interacts with specific enzymes or receptors due to its structural features.

      Pathways: Further research is needed to elucidate its precise mechanism within biological systems.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of pyrrolidine and hydrazinecarbimidothioate functionalities sets it apart.

      Similar Compounds: While no direct analogs exist, related compounds include other pyrrolidines and hydrazine derivatives.

    Remember that this compound’s applications and mechanisms are still actively explored, and further research will enhance our understanding

    Properties

    Molecular Formula

    C19H17BrN4O3S

    Molecular Weight

    461.3 g/mol

    IUPAC Name

    [1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(2-hydroxyphenyl)ethylideneamino]carbamimidothioate

    InChI

    InChI=1S/C19H17BrN4O3S/c1-11(14-4-2-3-5-15(14)25)22-23-19(21)28-16-10-17(26)24(18(16)27)13-8-6-12(20)7-9-13/h2-9,16,25H,10H2,1H3,(H2,21,23)/b22-11+

    InChI Key

    WNPWLEJKNGLXTA-SSDVNMTOSA-N

    Isomeric SMILES

    C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br)/C3=CC=CC=C3O

    Canonical SMILES

    CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3O

    Origin of Product

    United States

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